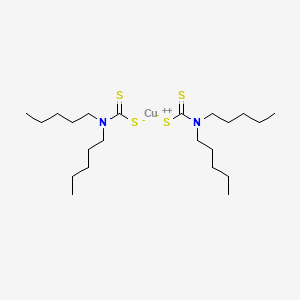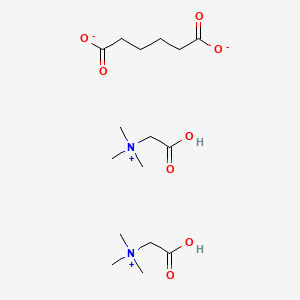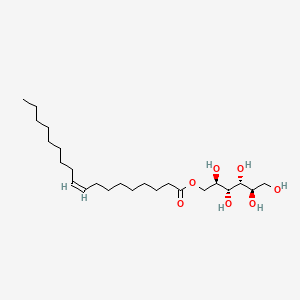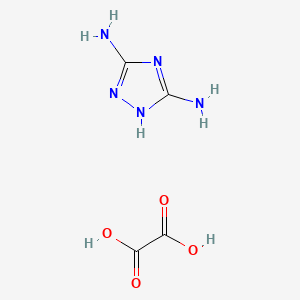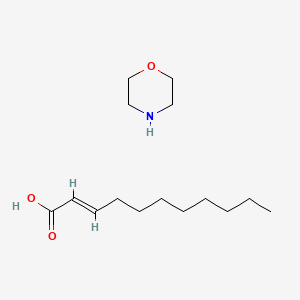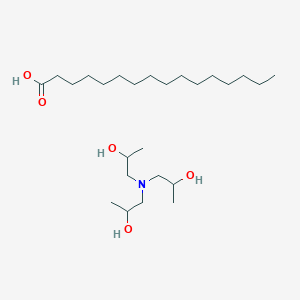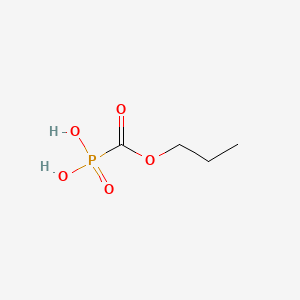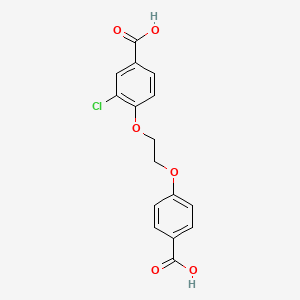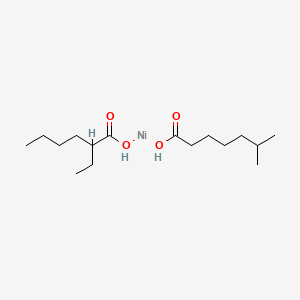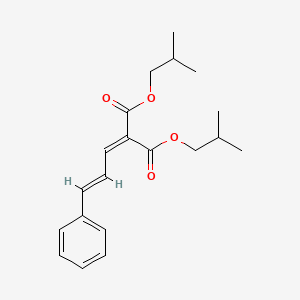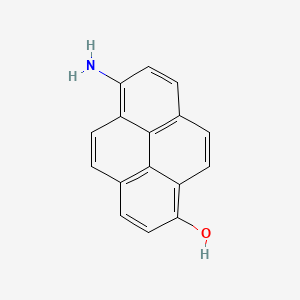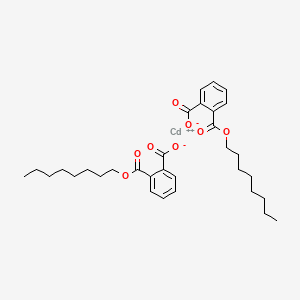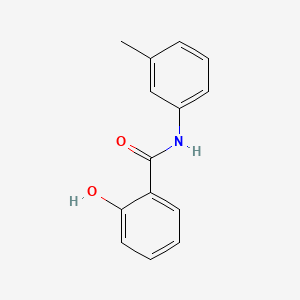
9(10H)-Acridinimine, 10-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinimine, 10-hexyl-, is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their unique structural properties. The addition of a hexyl group at the 10th position of the acridinimine ring enhances its lipophilicity, making it more suitable for certain applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinimine, 10-hexyl-, typically involves the alkylation of acridinimine. One common method is the reaction of acridinimine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of 9(10H)-Acridinimine, 10-hexyl-, may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Acridinimine, 10-hexyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acridinone derivatives.
Reduction: Formation of reduced acridinimine derivatives.
Substitution: Formation of substituted acridinimine derivatives with various functional groups.
Scientific Research Applications
9(10H)-Acridinimine, 10-hexyl-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in genetic research.
Medicine: Investigated for its anticancer properties due to its ability to intercalate with DNA and inhibit the proliferation of cancer cells.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinimine, 10-hexyl-, primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s lipophilicity, enhanced by the hexyl group, allows it to easily penetrate cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its use in dyes and as an antiseptic.
Acridinone: An oxidized derivative of acridine with similar intercalating properties.
Phenothiazine: Another heterocyclic compound with applications in medicine and industry.
Uniqueness
9(10H)-Acridinimine, 10-hexyl-, stands out due to its enhanced lipophilicity and potential for use in medicinal chemistry. The addition of the hexyl group not only improves its solubility in organic solvents but also enhances its ability to interact with biological membranes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
111782-84-4 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
10-hexylacridin-9-imine |
InChI |
InChI=1S/C19H22N2/c1-2-3-4-9-14-21-17-12-7-5-10-15(17)19(20)16-11-6-8-13-18(16)21/h5-8,10-13,20H,2-4,9,14H2,1H3 |
InChI Key |
DRHKZNAGIKUVAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


